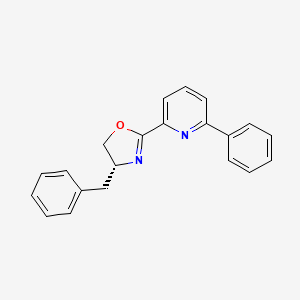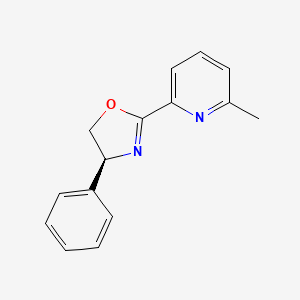
2-Amino-2-deoxy-beta-D-galactopyranose 1,3,4,6-tetraacetate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-deoxy-beta-D-galactopyranose 1,3,4,6-tetraacetate hydrochloride is a derivative of galactose where the hydroxyl group at the second carbon is replaced by an amino group, and the hydroxyl groups at positions 1, 3, 4, and 6 are acetylated
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis typically begins with 2-deoxy-beta-D-galactose.
Acetylation: The hydroxyl groups at positions 1, 3, 4, and 6 are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Amination: The resulting compound is then subjected to amination to replace the hydroxyl group at the second carbon with an amino group, using ammonia or an appropriate amine source.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production involves scaling up the above synthetic routes, often using continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized in industrial settings.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the amino group, resulting in the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to convert the amino group to an amine.
Substitution: Substitution reactions at the acetyl groups can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Amine oxides, nitro compounds.
Reduction Products: Amines, alcohols.
Substitution Products: Various esters, ethers, and other functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as a building block in the synthesis of complex carbohydrates and glycoconjugates. It serves as a precursor for the preparation of glycoproteins and glycolipids, which are essential in studying carbohydrate-protein interactions.
Biology: In biological research, it is used to study the role of carbohydrates in cell signaling and recognition processes. It can be employed in the development of glycan-based biomarkers for diseases.
Industry: It is used in the food industry as a flavor enhancer and in the pharmaceutical industry for the synthesis of various drugs.
Mecanismo De Acción
The mechanism by which 2-Amino-2-deoxy-beta-D-galactopyranose 1,3,4,6-tetraacetate hydrochloride exerts its effects depends on its specific application. For example, in glycomimetics, it may interact with specific receptors or enzymes, mimicking the natural carbohydrate and triggering biological responses. The molecular targets and pathways involved would vary based on the context of its use.
Comparación Con Compuestos Similares
2-Amino-2-deoxy-beta-D-glucopyranose 1,3,4,6-tetraacetate hydrochloride: Similar structure but with glucose instead of galactose.
2-Amino-2-deoxy-beta-D-mannopyranose 1,3,4,6-tetraacetate hydrochloride: Similar structure but with mannose instead of galactose.
Uniqueness: The uniqueness of 2-Amino-2-deoxy-beta-D-galactopyranose 1,3,4,6-tetraacetate hydrochloride lies in its specific stereochemistry and functional groups, which influence its reactivity and biological activity compared to other similar compounds.
Propiedades
IUPAC Name |
[(2R,3R,4R,5R,6S)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO9.ClH/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19;/h10-14H,5,15H2,1-4H3;1H/t10-,11-,12+,13-,14-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLUYAHMYOLHBX-ABJJILNISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N)OC(=O)C)OC(=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)N)OC(=O)C)OC(=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-N-[(1S)-2-diphenylphosphanyl-1-(2-diphenylphosphanylphenyl)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B8198473.png)



![5-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B8198509.png)



![tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate hydrochloride](/img/structure/B8198535.png)




